Home > Products > Screening Compounds P69741 > 1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide
1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide -

1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Catalog Number: EVT-4964968
CAS Number:
Molecular Formula: C17H19N3O5
Molecular Weight: 345.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PNU-120596 [1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea]

  • Compound Description: PNU-120596 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). [] It enhances the effects of subthreshold concentrations of choline on native α7-containing nAChRs, allowing physiological levels of choline to activate these receptors and produce whole-cell responses. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A/Rimonabant)

  • Relevance: While not sharing a direct structural resemblance to 1-(2,4-dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)-5-oxopyrrolidine-3-carboxamide, SR141716A is included here because of its significance in cannabinoid receptor research, particularly in relation to obesity and metabolic disorders. The exploration of SR141716A and its analogues led to the identification of peripherally restricted CB1 antagonists as potential treatments for obesity with reduced CNS side effects. [, , ]

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is an analogue of SR141716A that lacks hydrogen-bonding capability in its C-3 substituent. [, ] Unlike SR141716A, which acts as an inverse agonist at the CB1 receptor, VCHSR behaves as a neutral antagonist. [, ]
  • Relevance: VCHSR highlights the importance of the C-3 substituent in SR141716A for its inverse agonist activity at the CB1 receptor. [, ] It showcases how subtle structural modifications can significantly alter a compound's pharmacological profile. While not directly similar to 1-(2,4-dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)-5-oxopyrrolidine-3-carboxamide, the study of VCHSR contributes to understanding the structure-activity relationships of CB1 receptor ligands.

N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 is a novel CB1R inverse agonist discovered during the development of treatments for obesity. [] It demonstrated efficacy in reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism. []
  • Relevance: MK-5596, while structurally distinct from 1-(2,4-dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)-5-oxopyrrolidine-3-carboxamide, represents another example of a CB1R inverse agonist. The discovery and development of MK-5596 highlights the ongoing research efforts in targeting CB1R for therapeutic interventions in metabolic disorders. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted CB1R antagonist. [] It exhibits significant weight-loss efficacy in diet-induced obese (DIO) mice and possesses a favorable off-target profile. []
  • Relevance: This compound showcases a structural modification strategy employed to restrict the central nervous system penetration of CB1R antagonists, potentially mitigating the psychiatric side effects associated with centrally acting agents like Rimonabant. [] This compound highlights the continuous effort in developing safer and more effective anti-obesity drugs. While structurally diverse from 1-(2,4-dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)-5-oxopyrrolidine-3-carboxamide, it shares the research focus on CB1R modulation.

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

  • Compound Description: JHU75528 is a ligand developed for PET imaging of CB1 receptors in the brain. [] It displays a favorable profile with high binding affinity for CB1 receptors and lower lipophilicity compared to Rimonabant. []
  • Relevance: JHU75528, while structurally different from 1-(2,4-dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)-5-oxopyrrolidine-3-carboxamide, exemplifies the effort in developing novel tools for studying CB1 receptor function in vivo. [] It highlights the importance of optimizing physicochemical properties, such as lipophilicity, for successful development of brain imaging agents.

5-(4-(2-[18F]fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868)

  • Compound Description: [18F]JHU88868 is a PET radioligand designed for imaging CB1 receptors. [] It is an analog of JHU75528 with a longer half-life due to the incorporation of fluorine-18. []
  • Relevance: This compound demonstrates the application of structural modifications to incorporate radioisotopes into CB1 receptor ligands for PET imaging purposes. [] Its development highlights the importance of radiolabeling for visualizing and studying receptor distribution and function in vivo. While not directly structurally related to 1-(2,4-dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)-5-oxopyrrolidine-3-carboxamide, both compounds share the research context of CB1 receptor modulation.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a potent, selective, and orally active antagonist for the CB1 receptor. [] It displays nanomolar affinity for both rat and human CB1 receptors and exhibits a long duration of action. []
  • Relevance: Similar to Rimonabant, SR147778 is a biarylpyrazole CB1 receptor antagonist. [] It demonstrates the exploration of different substituents on the pyrazole ring system to achieve desired pharmacological properties. While structurally distinct from 1-(2,4-dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)-5-oxopyrrolidine-3-carboxamide, the study of SR147778 provides valuable insights into the structure-activity relationships of CB1 receptor ligands.

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound represents a potent CB1R inverse agonist with potential as a peripherally restricted agent. [] Its development aims to minimize the CNS-mediated side effects observed with earlier CB1R antagonists while maintaining therapeutic benefits for obesity and metabolic disorders. []
  • Relevance: This compound highlights the ongoing efforts to develop safe and effective peripherally acting CB1R antagonists. [] While structurally different from 1-(2,4-dimethoxyphenyl)-N-(5-methylisoxazol-3-yl)-5-oxopyrrolidine-3-carboxamide, its development shares the research focus on targeting CB1R for therapeutic benefit.

Properties

Product Name

1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C17H19N3O5/c1-10-6-15(19-25-10)18-17(22)11-7-16(21)20(9-11)13-5-4-12(23-2)8-14(13)24-3/h4-6,8,11H,7,9H2,1-3H3,(H,18,19,22)

InChI Key

JZKLBOHQQHSSRY-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.